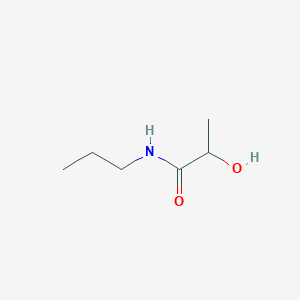

2-hydroxy-N-propyl-propanamide

Description

Historical Context and Evolution of Propanamide Derivatives in Chemical Research

The amide bond is a cornerstone of organic and biochemistry, recognized for its stability and prevalence in natural products, pharmaceuticals, and biologically active compounds. pulsus.commdpi.com Propanamides, as derivatives of propanoic acid, are a specific class of amides that have been the subject of extensive research. wikipedia.org

Historically, the synthesis of amides has been a fundamental pursuit in organic chemistry. Early methods often involved the reaction of a carboxylic acid with an amine. solubilityofthings.com Over time, more sophisticated and efficient protocols have been developed. The Beckmann rearrangement, discovered in 1896, provided a novel method for converting oximes into amides, including cyclic versions known as lactams. pulsus.com This reaction was a significant step in incorporating nitrogen atoms into both cyclic and acyclic systems. pulsus.com

The 20th and 21st centuries have seen the advent of metal-catalyzed transformations, offering more atom-economical and cost-effective routes to amide synthesis. pulsus.com These modern techniques allow for the use of a wider range of starting materials, such as nitriles, aldehydes, and alcohols, to construct the essential amide bond. pulsus.com The development of such synthetic methodologies has been crucial for exploring the vast chemical space of propanamide derivatives and their potential applications in medicinal chemistry. ontosight.aiontosight.ai For instance, research has explored propanamide-sulfonamide conjugates as potential dual inhibitors of enzymes like urease and cyclooxygenase-2. nih.gov

Significance of Alpha-Hydroxyl Amide Architectures in Chemical and Biological Systems

The presence of a hydroxyl group on the carbon alpha to the carbonyl group (the α-position) imparts unique properties to the amide molecule. These α-hydroxy amides are a critical class of intermediates in organic synthesis and hold significant importance in the fields of science and medicine. researchgate.net

The α-hydroxy amide moiety is a key structural feature in numerous biologically active molecules. researchgate.net This architecture is utilized in the synthesis of vital biomolecules like DNA and proteins. researchgate.net Furthermore, derivatives containing this functional group have been investigated for their potential as anti-HIV agents. researchgate.net They also serve as important organic intermediates in the synthesis of other valuable compounds, such as oxazolidinones, α-epinephrine, and morpholine. researchgate.net

The synthesis of α-hydroxy amides can be challenging, with many methods relying on enzyme- or Lewis acid-catalyzed reactions. researchgate.net Researchers are continuously seeking new and improved synthetic routes to access these valuable compounds with high yield and stereoselectivity. One approach involves the transformation of amino acids into α-hydroxy acids, which are then animated to form the desired α-hydroxy amide. researchgate.net

Current Research Trajectories for 2-Hydroxy-N-Propyl-Propanamide and Analogous Compounds

While specific, in-depth research focused exclusively on 2-hydroxy-N-propyl-propanamide is not extensively documented in publicly available literature, the research trajectories for analogous compounds provide insight into its potential areas of academic interest. The primary focus of current research on related structures lies in medicinal chemistry and the development of novel therapeutic agents. ontosight.ai

Propanamide derivatives are actively being investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific functional groups attached to the propanamide core can lead to specific interactions with biological targets. ontosight.ai For example, the development of propanamide-based drug conjugates is a strategy being used to create multi-target inhibitors for enzymes implicated in disease. nih.gov

Research into analogous compounds, such as 2-Hydroxy-N-(2-methylpropyl)propanamide, which is commercially available as a research chemical, suggests that these molecules serve as versatile building blocks or scaffolds in the synthesis of more complex molecules. biosynth.com The academic inquiry into such compounds is often directed towards their synthesis and subsequent use in creating libraries of compounds for drug discovery screening.

Defining the Scope of Academic Inquiry into 2-Hydroxy-N-Propyl-Propanamide

The academic inquiry into 2-hydroxy-N-propyl-propanamide is primarily defined by its chemical structure and the established significance of its constituent functional groups. The scope of research can be categorized into several key areas:

Synthetic Chemistry: Developing efficient and stereoselective methods for the synthesis of 2-hydroxy-N-propyl-propanamide and its derivatives. This includes exploring novel catalytic systems and starting materials.

Medicinal Chemistry: Using 2-hydroxy-N-propyl-propanamide as a scaffold or intermediate in the design and synthesis of new drug candidates. Given the biological activities of related α-hydroxy amides and propanamides, this compound is a logical starting point for exploring new therapeutic possibilities.

Chemical Biology: Investigating the potential interactions of 2-hydroxy-N-propyl-propanamide and its derivatives with biological systems, such as enzymes or receptors, to understand their mechanism of action and identify potential biological targets.

Materials Science: While less common, the amide functionality suggests potential applications in polymer chemistry or the development of novel materials with specific properties.

The core of the academic interest lies in its potential as a building block for creating more complex and functionally diverse molecules with potential applications in medicine and other scientific fields.

Chemical Data for 2-Hydroxy-N-Propyl-Propanamide

| Property | Value | Source |

| Chemical Formula | C6H13NO2 | nih.gov |

| Molecular Weight | 131.17 g/mol | nih.gov |

| CAS Number | 19946-23-5 | nih.gov |

| IUPAC Name | 2-hydroxy-N-propylpropanamide | nih.gov |

This interactive data table is based on data available from PubChem.

Structure

3D Structure

Properties

CAS No. |

74421-70-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-hydroxy-N-propylpropanamide |

InChI |

InChI=1S/C6H13NO2/c1-3-4-7-6(9)5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) |

InChI Key |

VPIANGLUWAQPGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Hydroxy N Propyl Propanamide

Direct Amidation Routes for Propanamide Synthesis

The formation of the amide bond is a cornerstone of this synthesis, directly linking a carboxylic acid or its derivative with an amine.

Amidation of 2-Hydroxypropanoic Acid (Lactic Acid) with Propylamine

A primary and straightforward approach to 2-hydroxy-N-propyl-propanamide involves the direct condensation reaction between 2-hydroxypropanoic acid, commonly known as lactic acid, and propylamine. This reaction typically requires a dehydration-condensation agent to facilitate the formation of the amide linkage by removing the water molecule formed during the reaction. oup.com Common reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or other coupling agents such as 1H-benzotriazol-1-yloxytris-(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). oup.com

Alternatively, propanamide and its derivatives can be synthesized through the reaction of urea (B33335) with propanoic acid or by dehydrating ammonium (B1175870) propionate. wikipedia.org A patented method describes the preparation of propanamide by mixing propionic acid and ammonium hydroxide, followed by heating in a reactor with rectifying columns to drive the amidation reaction. The final product is then purified through reduced pressure distillation, recrystallization, filtering, and drying. google.com

Mechanistic Investigations of Amidation Processes

The mechanism of amide bond formation, particularly in the context of direct amidation, has been a subject of extensive research. The reaction between a carboxylic acid and an amine is generally catalyzed by acid. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer from the nitrogen to one of the oxygen atoms, creating a better leaving group (water), which is subsequently eliminated to form the amide. pressbooks.pub

Hydroxylation Pathways for Propanamide Functionalization

Introducing a hydroxyl group at a specific position on the propanamide backbone is a key step in forming 2-hydroxy-N-propyl-propanamide.

Regioselective Hydroxylation Techniques at the Alpha-Carbon

Achieving regioselectivity in the hydroxylation of propanamide, specifically at the alpha-carbon (the carbon adjacent to the carbonyl group), is crucial. While direct hydroxylation of an unactivated C-H bond is challenging, various methods have been developed to introduce functionality at this position. One approach involves the use of specific reagents that can direct the hydroxylation to the desired carbon. Research into the regioselective synthesis of unsaturated amides from unactivated alkenes has shown promise in controlling the position of functionalization. nih.gov

Enzymatic and Catalytic Hydroxylation Approaches

Biocatalysis offers a powerful and often highly selective alternative to traditional chemical methods. Enzymes, such as oxidases and hydrolases, can catalyze the hydroxylation of specific carbon atoms with high precision. oup.comnih.gov For instance, certain enzymes can facilitate the oxidative deamination of amino acids to yield α-keto acids, which can then be used in the synthesis of amide compounds. oup.comoup.com The use of hydrolases that exhibit promiscuous acyltransferase activity has also been explored for the synthesis of hydroxycinnamic acid amides in aqueous solutions, presenting a more environmentally friendly approach. thieme-connect.com These enzymatic strategies can offer high stereo- and regioselectivity, which is particularly advantageous in the synthesis of chiral molecules like 2-hydroxy-N-propyl-propanamide. csic.es

Utilization of Protecting Group Strategies in Complex Syntheses

In more complex synthetic routes, or when dealing with multifunctional molecules, protecting groups are indispensable tools to ensure that specific functional groups react in a controlled and predictable manner. numberanalytics.comwikipedia.org

Alternative Synthetic Routes via Ester Intermediates

The synthesis of amides from esters is a fundamental and widely utilized transformation in organic chemistry. For the preparation of 2-hydroxy-N-propyl-propanamide, a key strategy involves the aminolysis of an ester of 2-hydroxypropanoic acid (lactic acid) with n-propylamine. This method provides an alternative to the direct amidation of lactic acid, which often requires high temperatures and can lead to side products.

The general reaction involves an ester, such as ethyl lactate (B86563) or methyl lactate, reacting with n-propylamine. This nucleophilic acyl substitution reaction results in the formation of the desired N-propyl amide and an alcohol byproduct (ethanol or methanol, respectively).

Reaction Scheme: CH₃CH(OH)COOR + CH₃CH₂CH₂NH₂ → CH₃CH(OH)CONHCH₂CH₂CH₃ + ROH (where R = methyl, ethyl)

A key advantage of this route is the ability to use milder reaction conditions compared to direct amidation. The process can be carried out in a suitable solvent or, in some cases, by using an excess of the amine reactant as the solvent. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts can significantly improve reaction rates and yields. google.com

In a related approach documented in patent literature, various N-alkyl amides have been synthesized by reacting an ester with an amine. For instance, the reaction of methyl propiolate with n-propylamine in water at 0°C yields N-propyl 2-propynamide with high purity and yield. google.com While the target molecule is different, this demonstrates the feasibility of the ester-amine reaction pathway for creating N-propyl amides under controlled conditions. google.com

Furthermore, processes have been developed for synthesizing hydroxyalkyl amides from esters by reacting an ester with a hydroxyalkyl amine, often in the presence of a catalyst in an anhydrous solution. google.com This underscores the versatility of ester intermediates in amide synthesis.

Green Chemistry Principles in 2-Hydroxy-N-Propyl-Propanamide Synthesis

The application of green chemistry principles to the synthesis of 2-hydroxy-N-propyl-propanamide is crucial for developing sustainable and environmentally friendly manufacturing processes. jddhs.com These principles focus on maximizing efficiency, minimizing waste, and using less hazardous substances. jddhs.comjk-sci.com

Catalytic Process Optimization

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions under milder conditions. numberanalytics.com In the synthesis of 2-hydroxy-N-propyl-propanamide from an ester intermediate, catalysts can accelerate the rate of aminolysis, allowing the reaction to proceed at lower temperatures and reducing energy consumption. google.com

Research has shown that catalyzed reactions can achieve higher transformation efficiencies. For example, one study demonstrated that a catalyzed reaction resulted in a 73% transformation efficiency, compared to just 37% for the uncatalyzed equivalent under similar conditions. google.com While various catalysts can be employed, including acids, bases, and organometallic complexes, the ideal catalyst from a green chemistry perspective is one that is highly active, non-toxic, reusable, and easily separated from the product mixture. Biocatalysis, using enzymes such as lipases, represents a particularly promising green alternative, as enzymes operate under mild conditions, exhibit high selectivity, and are biodegradable. jddhs.comjk-sci.com

Solvent-Free and Atom-Economical Methodologies

Atom Economy: A key metric in green chemistry, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts. numberanalytics.com

Let's compare the atom economy of two potential routes to 2-hydroxy-N-propyl-propanamide:

Direct Amidation of Lactic Acid: CH₃CH(OH)COOH + CH₃CH₂CH₂NH₂ → CH₃CH(OH)CONHCH₂CH₂CH₃ + H₂O

Aminolysis of Ethyl Lactate: CH₃CH(OH)COOCH₂CH₃ + CH₃CH₂CH₂NH₂ → CH₃CH(OH)CONHCH₂CH₂CH₃ + CH₃CH₂OH

The table below calculates the atom economy for each route.

| Reactant(s) | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Byproduct | Molar Mass ( g/mol ) | Atom Economy (%) |

| Lactic Acid + n-Propylamine | 90.08 + 59.11 = 149.19 | 2-Hydroxy-N-propyl-propanamide | 131.17 | Water | 18.02 | 87.9% |

| Ethyl Lactate + n-Propylamine | 118.13 + 59.11 = 177.24 | 2-Hydroxy-N-propyl-propanamide | 131.17 | Ethanol | 46.07 | 74.0% |

As the data indicates, the direct amidation of lactic acid is more atom-economical than the route via an ethyl ester intermediate. primescholars.comnih.gov

Solvent-Free Synthesis: Eliminating solvents from chemical processes reduces waste, lowers costs, and avoids the environmental and health hazards associated with many organic solvents. researchgate.net Solvent-free, or solid-state, reactions are a major goal of green chemistry. researchgate.netrsc.org For the synthesis of 2-hydroxy-N-propyl-propanamide, a solvent-free approach could involve heating a mixture of the reactants (e.g., lactic acid and n-propylamine) in the absence of a solvent. Alternatively, one of the reactants, if liquid and in excess, can serve as the reaction medium. Such methods simplify the workup procedure, as the product can often be isolated directly without the need for solvent removal and purification steps. rsc.org

Stereoselective Synthesis of Chiral 2-Hydroxy-N-Propyl-Propanamide Enantiomers

The 2-hydroxy-N-propyl-propanamide molecule contains a chiral center at the second carbon atom (the one bearing the hydroxyl group). This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxy-N-propyl-propanamide and (S)-2-hydroxy-N-propyl-propanamide. In many applications, particularly in pharmaceuticals and biological systems, only one enantiomer exhibits the desired activity, while the other may be inactive or even cause adverse effects. nih.gov Therefore, the ability to synthesize a specific enantiomer is of significant importance.

The primary strategy for the stereoselective synthesis of a particular enantiomer of 2-hydroxy-N-propyl-propanamide is to utilize a chiral starting material. Lactic acid is readily available in both its enantiomerically pure forms, (R)-lactic acid and (S)-lactic acid, which are produced through fermentation processes.

By starting with an enantiomerically pure form of lactic acid (or its corresponding ester), the chirality can be preserved throughout the synthesis, leading to the formation of the corresponding enantiomer of the final product. The amidation reaction with n-propylamine does not affect the chiral center, thus ensuring the stereochemical integrity is transferred from the starting material to the product.

Example Stereoselective Routes:

(S)-Lactic Acid + n-Propylamine → (S)-2-hydroxy-N-propyl-propanamide

(R)-Lactic Acid + n-Propylamine → (R)-2-hydroxy-N-propyl-propanamide

This approach is highly efficient and is the most common method for producing chiral α-hydroxy amides. The absolute configuration of the final products has been determined in analogous systems through methods such as X-ray analysis. nih.gov The development of stereoselective reactions is also a component of atom economy, as it avoids the production of an unwanted stereoisomer. primescholars.com

Chemical Reactivity and Derivatization of 2 Hydroxy N Propyl Propanamide

Reactions Involving the Amide Functional Group

The amide bond in 2-hydroxy-N-propyl-propanamide, while relatively stable, can undergo several important reactions, including its formation, cleavage, and reduction.

Amide Formation and Transamidation Reactions

The synthesis of 2-hydroxy-N-propyl-propanamide can be achieved through the direct condensation of lactic acid and propylamine. This reaction typically requires a coupling agent to facilitate the formation of the amide bond. One common method involves the use of titanium tetrachloride (TiCl₄) in pyridine at elevated temperatures, which can produce the corresponding N-propylamide in high yields. nih.gov

Alternatively, 2-hydroxy-N-propyl-propanamide can be synthesized via aminolysis of an ester of lactic acid. For instance, the reaction of ethyl lactate (B86563) with propylamine provides a direct route to the desired amide.

Transamidation, the exchange of the amine portion of an amide, is another significant reaction. While direct transamidation can be challenging due to the stability of the amide bond, it can be facilitated by catalysts. For example, iron(III) salts have been shown to catalyze the transamidation of primary amides with various amines. organic-chemistry.org This suggests that 2-hydroxy-N-propyl-propanamide could potentially react with other amines in the presence of a suitable catalyst to yield different N-substituted lactamides. The general applicability of such reactions often depends on the specific reaction conditions and the nature of the incoming amine. organic-chemistry.org

| Reaction Type | Reactants | Key Reagents/Catalysts | Product |

|---|---|---|---|

| Amide Formation | Lactic Acid + Propylamine | TiCl₄, Pyridine | 2-Hydroxy-N-propyl-propanamide |

| Amide Formation (from ester) | Ethyl Lactate + Propylamine | Heat | 2-Hydroxy-N-propyl-propanamide |

| Transamidation (General) | Primary Amide + Amine | Fe(III) salts | N-Substituted Amide |

Hydrolysis Mechanisms Under Acidic and Basic Conditions

The amide bond of 2-hydroxy-N-propyl-propanamide can be cleaved through hydrolysis under both acidic and basic conditions, typically requiring heat.

| Condition | Reactants | Products |

|---|---|---|

| Acidic Hydrolysis (e.g., H₂SO₄, heat) | 2-Hydroxy-N-propyl-propanamide + H₂O | Lactic Acid + Propylammonium salt |

| Basic Hydrolysis (e.g., NaOH, heat) | 2-Hydroxy-N-propyl-propanamide + OH⁻ | Lactate salt + Propylamine |

Reduction Chemistry of the Amide Moiety to Amines

The amide functional group in 2-hydroxy-N-propyl-propanamide can be reduced to an amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄). This reaction effectively converts the carbonyl group (C=O) into a methylene group (CH₂). The reduction of 2-hydroxy-N-propyl-propanamide would be expected to yield 1-(propylamino)propan-2-ol.

The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate then eliminates an oxygen-aluminum species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to furnish the final amine product. Due to the presence of the acidic hydroxyl proton, it is likely that an excess of LiAlH₄ would be required for this transformation, as some of the reducing agent would be consumed in deprotonating the hydroxyl group.

Transformations at the Hydroxyl Functional Group

The secondary hydroxyl group in 2-hydroxy-N-propyl-propanamide is also a site of significant chemical reactivity, allowing for esterification and oxidation reactions.

Esterification Reactions with Carboxylic Acids and Derivatives

The secondary alcohol of 2-hydroxy-N-propyl-propanamide can undergo esterification with carboxylic acids or their more reactive derivatives, such as acid anhydrides or acyl chlorides.

The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, would lead to the formation of the corresponding ester. masterorganicchemistry.comwvu.edu This reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of the carboxylic acid or to remove the water that is formed during the reaction. masterorganicchemistry.com

A more efficient method for esterification would involve the use of an acid anhydride or an acyl chloride. These reagents are more electrophilic than the corresponding carboxylic acid and react more readily with the alcohol. For example, reaction with acetic anhydride would yield 1-(propylcarbamoyl)ethyl acetate. These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid, respectively).

| Esterifying Agent | Key Reagents/Conditions | Product |

|---|---|---|

| Carboxylic Acid (e.g., Acetic Acid) | Acid catalyst (e.g., H₂SO₄), Heat | 1-(Propylcarbamoyl)ethyl acetate |

| Acid Anhydride (e.g., Acetic Anhydride) | Base (e.g., Pyridine) | 1-(Propylcarbamoyl)ethyl acetate |

| Acyl Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine) | 1-(Propylcarbamoyl)ethyl acetate |

Oxidation Pathways to Ketones or Carboxylic Acids

The secondary hydroxyl group of 2-hydroxy-N-propyl-propanamide can be oxidized to a ketone, which would result in the formation of N-propyl-2-oxopropanamide, an α-keto amide. Mild oxidizing agents are typically employed for this transformation to avoid over-oxidation or cleavage of the molecule.

Reagents such as pyridinium chlorochromate (PCC) are commonly used for the oxidation of secondary alcohols to ketones under mild conditions. organic-chemistry.org The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is another effective method that avoids the use of heavy metals. organic-chemistry.orgyoutube.com

Stronger oxidizing agents, such as potassium permanganate or chromic acid, could potentially lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group, which would break down the molecule into smaller fragments. Under certain conditions, oxidation could lead to the formation of lactic acid and the oxidation of propylamine. researchgate.net However, selective oxidation to the α-keto amide is a valuable transformation in organic synthesis.

| Oxidizing Agent/Method | Product | Notes |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | N-Propyl-2-oxopropanamide | Mild oxidation to a ketone. |

| Swern Oxidation (DMSO, Oxalyl Chloride, Et₃N) | N-Propyl-2-oxopropanamide | Mild, metal-free oxidation to a ketone. |

| Strong Oxidants (e.g., KMnO₄) | Potential for C-C bond cleavage | May lead to degradation of the molecule. |

Derivatization for Enhanced Functionality and Research Probes

The derivatization of 2-hydroxy-N-propyl-propanamide is a valuable strategy for creating novel molecules with tailored properties. By modifying the core structure, new analogs can be synthesized for use as research probes or as candidates for various applications.

Synthesis of Novel N-Substituted Propanamide Analogs

While the core structure of 2-hydroxy-N-propyl-propanamide is defined by its N-propyl group, a wide array of analogs can be generated by varying this N-substituent. The synthesis of such analogs would typically involve the amidation of 2-hydroxypropanoic acid (lactic acid) or its activated derivatives with a diverse range of primary or secondary amines.

For instance, the reaction of ethyl lactate with various amines, such as tetrahydrofurfuryl amine, has been shown to produce the corresponding N-substituted lactamides in good yields. rsc.org This general approach can be extended to synthesize a library of N-substituted 2-hydroxypropanamides.

The following table illustrates the synthesis of various N-substituted 2-hydroxypropanamide analogs starting from a common precursor, 2-hydroxypropanoic acid.

| Amine | Condensing Agent | Product Structure | Product Name |

| Cyclohexylamine | DCC, HOBt | CH₃CH(OH)C(=O)NH-c-C₆H₁₁ | N-Cyclohexyl-2-hydroxy-propanamide |

| Benzylamine | EDC, DMAP | CH₃CH(OH)C(=O)NHCH₂Ph | N-Benzyl-2-hydroxy-propanamide |

| Aniline | SOCl₂, then aniline | CH₃CH(OH)C(=O)NHPh | 2-Hydroxy-N-phenyl-propanamide |

| Morpholine | T3P® | CH₃CH(OH)C(=O)N(CH₂CH₂)₂O | 2-Hydroxy-1-(morpholino)propan-1-one |

C-Alpha Functionalization and Structural Diversification

Direct functionalization at the C-alpha position (the carbon bearing the hydroxyl group) represents a powerful tool for structural diversification. While the acidity of the C-alpha proton in amides is generally low, modern synthetic methods have enabled the direct modification of this position. researchgate.net

One innovative strategy involves an "umpolung" transformation, where the typically nucleophilic α-carbon of an amide is rendered electrophilic. This can be achieved by reacting an α-hydroxy amide with triflic anhydride, which facilitates the in-situ formation of a reactive α-triflate intermediate. This intermediate can then be displaced by a wide range of nucleophiles, including halides, alkoxides, and thiolates. acs.org

This approach allows for the introduction of various heteroatom nucleophiles at the C-alpha position under mild conditions. The table below provides examples of potential C-alpha functionalization reactions of 2-hydroxy-N-propyl-propanamide based on this umpolung strategy.

| Nucleophile | Reagents | Product Structure | Product Name |

| Iodide | Tf₂O, pyridine; then Bu₄NI | CH₃CH(I)C(=O)NHCH₂CH₂CH₃ | 2-Iodo-N-propyl-propanamide |

| Benzyloxide | Tf₂O, pyridine; then NaOCH₂Ph | CH₃CH(OCH₂Ph)C(=O)NHCH₂CH₂CH₃ | 2-(Benzyloxy)-N-propyl-propanamide |

| Thiophenoxide | Tf₂O, pyridine; then NaSPh | CH₃CH(SPh)C(=O)NHCH₂CH₂CH₃ | 2-(Phenylthio)-N-propyl-propanamide |

| Phthalimide | Tf₂O, pyridine; then Potassium Phthalimide | CH₃CH(N(CO)₂C₆H₄)C(=O)NHCH₂CH₂CH₃ | 2-(1,3-Dioxoisoindolin-2-yl)-N-propyl-propanamide |

These derivatization strategies highlight the versatility of 2-hydroxy-N-propyl-propanamide as a scaffold for the development of new chemical entities with diverse structures and functionalities.

Structural and Stereochemical Analysis Methodologies for 2 Hydroxy N Propyl Propanamide

Spectroscopic Techniques for Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 2-hydroxy-N-propyl-propanamide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of 2-hydroxy-N-propyl-propanamide. In ¹H NMR, the chemical environment of each proton dictates its resonance frequency. For instance, the protons of the methyl group (CH₃) attached to the chiral center will exhibit a distinct chemical shift compared to the protons of the N-propyl group. The splitting patterns, governed by the n+1 rule, provide information about neighboring protons. For example, the resonance of the CH₂ group in the propyl chain will be split into a triplet by the adjacent CH₃ group. docbrown.info Similarly, ¹³C NMR spectroscopy identifies the different carbon environments within the molecule. The carbonyl carbon of the amide group, for example, will have a characteristic downfield chemical shift. The hydroxyl proton can be identified by its broad signal, which can be confirmed by D₂O exchange. docbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2-hydroxy-N-propyl-propanamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (on chiral center) | ~1.2-1.4 (doublet) | ~20-25 |

| CH (on chiral center) | ~4.0-4.3 (quartet) | ~65-70 |

| OH | Variable, broad | - |

| C=O | - | ~170-175 |

| NH | Variable, broad | - |

| N-CH₂ | ~3.1-3.3 (triplet) | ~40-45 |

| CH₂ (middle of propyl) | ~1.4-1.6 (sextet) | ~22-27 |

| CH₃ (end of propyl) | ~0.8-1.0 (triplet) | ~10-15 |

| Note: These are approximate values and can vary based on the solvent and other experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in 2-hydroxy-N-propyl-propanamide by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp peak around 3300 cm⁻¹. The strong absorption band observed around 1640 cm⁻¹ is attributed to the C=O stretching vibration of the amide group (Amide I band). Furthermore, the N-H bending vibration (Amide II band) is expected to be seen around 1550 cm⁻¹. docbrown.infonist.gov

Table 2: Characteristic IR Absorption Bands for 2-hydroxy-N-propyl-propanamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amide) | Stretching | ~3300 (sharp) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Amide) | Stretching (Amide I) | ~1640 |

| N-H (Amide) | Bending (Amide II) | ~1550 |

| C-O (Alcohol) | Stretching | 1050-1200 |

| C-N (Amide) | Stretching | 1220-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of 2-hydroxy-N-propyl-propanamide by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (C₆H₁₃NO₂), which is 131.18 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. Common fragmentation pathways for amides include the cleavage of the C-N bond and the C-C bond adjacent to the carbonyl group. For 2-hydroxy-N-propyl-propanamide, characteristic fragments would include the loss of the propyl group, leading to a peak at m/z 88, and the cleavage of the bond between the carbonyl carbon and the chiral center. docbrown.infodocbrown.info

Table 3: Potential Mass Spectrometry Fragmentation of 2-hydroxy-N-propyl-propanamide

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 131 | [CH₃CH(OH)CONHCH₂CH₂CH₃]⁺ | - |

| 88 | [CH₃CH(OH)CO]⁺ | •CH₂CH₂CH₃ |

| 74 | [CONHCH₂CH₂CH₃]⁺ | •CH(OH)CH₃ |

| 44 | [CONH₂]⁺ | •CH(OH)CH₃ and •CH₂CH₂ |

| 43 | [CH₂CH₂CH₃]⁺ | •CONHCH(OH)CH₃ |

X-Ray Crystallography for Solid-State Structure Determination

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination

Due to the presence of a chiral center at the second carbon atom, 2-hydroxy-N-propyl-propanamide can exist as two enantiomers, (R)- and (S)-2-hydroxy-N-propyl-propanamide. Chiroptical methods, such as polarimetry and circular dichroism (CD) spectroscopy, are essential for determining the enantiomeric purity and absolute configuration of a sample. Polarimetry measures the rotation of plane-polarized light by a chiral compound, with each enantiomer rotating the light to an equal but opposite degree. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a characteristic spectrum for each enantiomer. These techniques are crucial for ensuring the stereochemical integrity of the compound, which is often vital in pharmaceutical and biological applications.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity of 2-hydroxy-N-propyl-propanamide and for separating its potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly used for this purpose. longdom.org For the separation of the enantiomers, chiral chromatography is employed. nih.govnih.gov This involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. youtube.com The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomeric peaks. longdom.org These methods are not only used for analysis but can also be scaled up for the preparative separation of the enantiomers. mpg.de

Table 4: General Chromatographic Conditions for Chiral Separation

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Chiral Stationary Phase (e.g., cyclodextrin (B1172386) derivatives) |

| Mobile Phase/Carrier Gas | Hexane/Isopropanol, Ethanol | Helium, Hydrogen |

| Detector | UV-Vis, Refractive Index | Flame Ionization Detector (FID), Mass Spectrometer (MS) |

| Temperature | Ambient or controlled | Temperature programmed |

Computational and Theoretical Chemistry Studies of 2 Hydroxy N Propyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the electronic properties and reactivity of 2-hydroxy-N-propyl-propanamide. These methods, grounded in the principles of quantum mechanics, offer a detailed description of electron distribution and orbital interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-hydroxy-N-propyl-propanamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be utilized to determine optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.netjst.org.in

DFT studies can elucidate the distribution of electron density, highlighting regions of the molecule that are electron-rich or electron-deficient. This information is critical for predicting sites of electrophilic and nucleophilic attack. The calculated geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed three-dimensional representation of the molecule in its ground state.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for 2-Hydroxy-N-Propyl-Propanamide

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.25 Å |

| C-N | 1.36 Å | |

| C-OH | 1.43 Å | |

| N-H | 1.01 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-C-OH | 109.8° | |

| Dihedral Angle | H-N-C-C | 178.5° |

Note: The values in this table are hypothetical and serve as representative examples of data obtained from DFT calculations.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the arrangement and energies of their molecular orbitals. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2-hydroxy-N-propyl-propanamide, the HOMO is likely to be localized around the oxygen and nitrogen atoms due to the presence of lone pairs, while the LUMO may be centered on the carbonyl group.

Table 2: Hypothetical Frontier Orbital Energies for 2-Hydroxy-N-Propyl-Propanamide

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 8.3 |

Note: The values in this table are hypothetical and illustrative of typical results from frontier orbital analysis.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl chain and the presence of rotatable bonds in 2-hydroxy-N-propyl-propanamide mean that it can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more of its geometric parameters, such as dihedral angles.

By systematically rotating key bonds and calculating the corresponding energy at each step, a PES can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational space of a molecule over time and for understanding the influence of the surrounding environment, such as a solvent. mdpi.comnih.gov In an MD simulation of 2-hydroxy-N-propyl-propanamide, the atoms are treated as classical particles moving under the influence of a force field that describes the intramolecular and intermolecular interactions.

By simulating the molecule's trajectory over nanoseconds or even microseconds, a wide range of conformations can be sampled, providing insights into the molecule's flexibility and the relative populations of different conformers. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the effect of the solvent on the conformational preferences and dynamics of 2-hydroxy-N-propyl-propanamide can be investigated in detail. This includes the formation and dynamics of hydrogen bonds between the solute and solvent.

Computational Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental interpretation. For 2-hydroxy-N-propyl-propanamide, this could include:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. These can be correlated with experimental IR spectra to assign specific peaks to particular molecular vibrations, such as the C=O stretch, O-H stretch, and N-H bend.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can aid in the assignment of signals in experimental NMR spectra. nih.govresearchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Experimental Value |

| IR | C=O Stretch | 1685 cm⁻¹ | 1690 cm⁻¹ |

| ¹³C NMR | C=O Carbon | 175 ppm | 174 ppm |

| ¹H NMR | OH Proton | 3.5 ppm | 3.4 ppm |

Note: The values in this table are for illustrative purposes.

Modeling of Intermolecular Interactions and Self-Assembly

Understanding how molecules of 2-hydroxy-N-propyl-propanamide interact with each other is key to predicting its bulk properties, such as its physical state and solubility. Computational modeling can be used to study these intermolecular interactions, which are dominated by hydrogen bonding and van der Waals forces.

The amide and hydroxyl groups of 2-hydroxy-N-propyl-propanamide are capable of forming strong hydrogen bonds, both as donors and acceptors. Computational studies can identify the preferred hydrogen bonding motifs and calculate the strength of these interactions. Furthermore, simulations can explore the potential for self-assembly, where multiple molecules organize into larger, ordered structures. This is particularly relevant for understanding crystallization processes and the behavior of the compound in condensed phases. Hirshfeld surface analysis is a computational technique that can be employed to visualize and quantify these intermolecular interactions. nih.govresearchgate.net

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies of Related Compounds

Cheminformatics provides essential computational tools for investigating the structure-activity relationships (SAR) of compounds related to 2-hydroxy-N-propyl-propanamide. These methods are crucial for understanding how modifications to a chemical structure influence its biological activity, thereby guiding the design of new, more effective molecules. uni-bonn.denih.gov

A fundamental concept in these studies is the use of molecular descriptors, which are numerical representations of a molecule's properties. These can include physicochemical properties like lipophilicity (logP), molecular weight, and polar surface area, as well as more complex 2D and 3D structural information. By analyzing these descriptors across a series of analogous compounds with known biological activities, quantitative structure-activity relationship (QSAR) models can be constructed. nih.govmdpi.com These models are mathematical equations that correlate the descriptors with the observed biological effects. mdpi.com

For instance, in SAR studies of N-substituted chloroacetamides, it was found that the biological activity varied with the position of substituents on the phenyl ring. nih.govresearchgate.net Halogenated p-substituted phenyl rings led to higher activity, a phenomenon attributed to increased lipophilicity which facilitates passage through cell membranes. nih.govresearchgate.net Similarly, in studies of substituted benzamides, topological descriptors and molecular connectivity indices were used to model antimicrobial activity. nih.gov

The general process for a cheminformatics-driven SAR study involves several key steps:

Data Curation: Assembling a dataset of structurally related compounds with measured biological activity. dovepress.com

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset. mdpi.comliverpool.ac.uk

Model Building: Employing statistical methods, including machine learning, to develop a QSAR model that links the descriptors to the activity. uni-bonn.denih.gov

Model Validation: Rigorously testing the predictive accuracy of the model. nih.gov

Interpretation and Application: Using the validated model to predict the activity of novel compounds and to understand the key structural drivers of activity. uni-bonn.de

Recent research on compounds with a hydroxypropanamide skeleton, which can be derived from amino acids and pyruvic acid derivatives, has utilized computational methods like quantum mechanics and molecular docking to design and postulate potential inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com Such studies highlight the power of computational approaches in the rational design of new bioactive compounds. mdpi.com

Interactive data tables can be generated to visualize the relationship between structural modifications and biological activity in a series of related compounds. For example, a table could show how varying the N-alkyl substituent in a series of lactamides affects properties like lipophilicity and a measured biological endpoint.

Table of Physicochemical Properties and Biological Activity for a Hypothetical Series of N-Alkyl Lactamides

| Compound | N-Alkyl Substituent | Molecular Weight ( g/mol ) | Calculated logP | Biological Activity (IC50, µM) |

| 1 | Methyl | 117.15 | -0.5 | 50 |

| 2 | Ethyl | 131.17 | 0.0 | 35 |

| 3 | Propyl | 145.20 | 0.5 | 20 |

| 4 | Butyl | 159.23 | 1.0 | 25 |

| 5 | Pentyl | 173.25 | 1.5 | 45 |

This table presents hypothetical data for illustrative purposes.

Such analyses, combining experimental data with computational modeling, are invaluable for efficiently exploring the chemical space around a lead compound like 2-hydroxy-N-propyl-propanamide, ultimately accelerating the discovery of new and improved molecules. nih.gov

Biochemical and Enzymatic Interaction Studies of 2 Hydroxy N Propyl Propanamide

Enzymatic Degradation Pathways of Propanamide Analogs

The breakdown of propanamide and its analogs in biological systems is primarily facilitated by specific classes of enzymes that target the amide bond and subsequently modify the resulting metabolites.

Investigation of Amide Hydrolysis by Amidases

Amide hydrolysis is a crucial step in the degradation of propanamide analogs, catalyzed by enzymes known as amidases (EC 3.5.1.4). wikipedia.org These enzymes belong to the hydrolase family and break the carbon-nitrogen bond in linear amides by adding a water molecule, which results in the formation of a carboxylic acid and ammonia (B1221849) or an amine. wikipedia.orglibretexts.org

The hydrolysis of amides is generally a slow reaction that requires significant energy input, typically involving heating with an aqueous acid or base for extended periods. masterorganicchemistry.com In a biological context, amidases provide an alternative pathway that proceeds under physiological conditions. The process is initiated by the amide substrate binding to the enzyme's active site. The reaction proceeds through a mechanism that involves the release of ammonia (or an amine) and the formation of a thioester intermediate at a cysteine residue within the enzyme, followed by the binding of water and the release of the carboxylic acid product. nih.gov

The specificity of amidases can vary significantly. Some amidases exhibit broad substrate tolerance, while others are highly specific. For instance, the amidase IpaH, which contains a conserved Ser-Ser-Lys catalytic triad, shows high activity against aromatic secondary amine compounds like propanil (B472794) but low activity towards short-chain aliphatic amides such as propanamide. nih.gov In contrast, the amidase from Geobacillus pallidus is active against a range of small amides including propionamide (B166681) and lactamide (B1674226). nih.gov Another class, termed "half-amidases," demonstrates narrow specificity, primarily hydrolyzing monoamidated dicarboxylates (half-amides) and playing a specific role in the metabolism of cyclic imides. nih.gov

| Amidase Example | Source Organism | Substrate Preference/Activity | Catalytic Motif |

|---|---|---|---|

| IpaH | Paenarthrobacter sp. YJN-5 | High activity for aromatic secondary amines (e.g., propanil); low for aliphatic amides (e.g., propanamide). nih.gov | Ser-Ser-Lys nih.gov |

| Amidase | Geobacillus pallidus RAPc8 | Active against acetamide, acrylamide, lactamide, propionamide. nih.gov | Cys-166, Glu-59, Lys-134 nih.gov |

| Half-amidase | Blastobacter sp. A17p-4 | Narrow specificity for half-amides (e.g., succinamic acid); no activity for short-chain aliphatic amides. nih.gov | Not specified |

Role of Dehydrogenases in Metabolite Conversion

Following the hydrolysis of 2-hydroxy-N-propyl-propanamide by amidases, the resulting metabolites are 2-hydroxypropanoic acid (lactic acid) and propylamine. Dehydrogenases play a critical role in the subsequent conversion of these molecules. Dehydrogenases are oxidoreductase enzymes that catalyze the oxidation of a substrate by transferring hydrogen to an electron acceptor, typically NAD+ or FAD.

For instance, malate (B86768) dehydrogenase (MDH) is a key enzyme that interconverts malate and oxaloacetate, contributing to central metabolic pathways and maintaining the NAD+/NADH balance within cellular compartments. nih.gov Similarly, proline dehydrogenase (ProDH) catalyzes the oxidation of proline, linking its catabolism to cellular energy production and redox homeostasis. nih.gov In the context of 2-hydroxy-N-propyl-propanamide metabolism, an enzyme such as lactate (B86563) dehydrogenase would be responsible for the conversion of 2-hydroxypropanoic acid to pyruvate, a central hub in cellular metabolism. This conversion is a vital step that links the degradation of the compound to glycolysis, gluconeogenesis, and the citric acid cycle, allowing the carbon skeleton to be utilized for energy or biosynthetic purposes.

Molecular Mechanisms of Interaction with Biological Macromolecules

The biological activity of 2-hydroxy-N-propyl-propanamide is dictated by its interactions with macromolecules like proteins. These interactions are governed by a network of non-covalent forces.

Hydrogen Bonding Networks in Ligand-Protein Interactions

Hydrogen bonds are among the most critical non-covalent interactions that determine the specificity and stability of ligand-protein binding. nih.gov They are formed between a hydrogen atom covalently bonded to an electronegative atom (the donor, such as oxygen or nitrogen) and another nearby electronegative atom (the acceptor). vscht.cz The structure of 2-hydroxy-N-propyl-propanamide features multiple sites capable of forming hydrogen bonds:

Donors: The hydroxyl (-OH) group and the amide nitrogen (-NH) group can donate hydrogen atoms.

Acceptors: The carbonyl oxygen (C=O) of the amide group and the oxygen of the hydroxyl group can accept hydrogen atoms.

Non-Covalent Interactions in Biological Systems

Beyond hydrogen bonds, a variety of other non-covalent interactions contribute to the binding of small molecules to biological macromolecules. nih.govtamu.edu These forces, though weaker than covalent bonds, are collectively essential for molecular recognition, protein folding, and the formation of stable complexes. vscht.cznih.gov

| Interaction Type | Description | Relevance to 2-Hydroxy-N-Propyl-Propanamide |

|---|---|---|

| Hydrogen Bonds | Directional interaction between a hydrogen atom on an electronegative atom and another electronegative atom. vscht.cz | The amide (-CONH-) and hydroxyl (-OH) groups are primary sites for hydrogen bonding. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. vscht.cz | The propyl group (-CH2CH2CH3) can engage in hydrophobic interactions with nonpolar amino acid residues. |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. vscht.cz | Occur between all atoms of the molecule and the protein, contributing to overall binding affinity. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. vscht.cz | The polar amide and hydroxyl groups create partial charges that can interact with charged or polar residues in a protein. |

The interplay of these interactions—hydrogen bonds from its polar groups and hydrophobic interactions from its alkyl chain—allows 2-hydroxy-N-propyl-propanamide to effectively bind to protein targets. nih.govtamu.edu

Studies on Modulatory Effects on Enzyme Activity and Metabolic Pathways

Analogs of 2-hydroxy-N-propyl-propanamide have demonstrated the ability to modulate the activity of specific enzymes and influence metabolic pathways, particularly in the context of disease. Research into structurally similar compounds provides insight into the potential therapeutic applications of this chemical class.

A notable study investigated the effects of N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a compound with structural similarities to a propanamide derivative. nih.gov This research found that HO-AAVPA acts as an inhibitor of histone deacetylases (HDACs), enzymes that are often overexpressed in cancer cells. nih.gov By inhibiting HDACs, HO-AAVPA was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various breast cancer cell lines, including triple-negative breast cancer. nih.gov The study also revealed that the compound's effects could be mediated through a decrease in the expression of the G protein-coupled estrogen receptor (GPER). nih.gov

Research Findings on N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA)

Mechanism: Histone Deacetylase (HDAC) inhibitor. nih.gov

Biological Effect: Induces apoptosis and cell cycle arrest in breast cancer cells. nih.gov

Molecular Target: Leads to a decrease in GPER expression. nih.gov

Cell Lines Affected: MCF-7, SKBR3, and MDA-MB-231. nih.gov

These findings highlight the potential for propanamide derivatives to act as potent and specific modulators of key enzymes involved in cellular regulation. The ability to inhibit enzymes like HDACs suggests a potential role in epigenetic therapy and cancer treatment. nih.gov Furthermore, other studies have noted that simple amine derivatives, such as those related to propylamine, can exhibit inhibitory activity against enzymes like monoamine oxidase, indicating a broader potential for this class of compounds to interact with various enzymatic targets. nih.gov

Investigation of Surfactant and Emulsifying Capabilities at a Mechanistic Level

The amphiphilic nature of 2-hydroxy-N-propyl-propanamide, characterized by a hydrophilic head (hydroxyl and amide groups) and a moderately hydrophobic tail (propyl group), suggests its potential as a surfactant and emulsifier. Surfactants are molecules that can adsorb at interfaces between different thermodynamic phases, such as oil and water, reducing the interfacial tension. nih.gov This property is fundamental to the formation and stabilization of emulsions. nih.gov

The mechanism of action for amide-containing surfactants involves the orientation of the molecule at the interface. The polar head group interacts with the aqueous phase through hydrogen bonding, while the nonpolar alkyl chain extends into the non-aqueous (oil) phase. solubilityofthings.com This arrangement disrupts the cohesive energy at the interface, lowering the energy required to create new surface area and thus facilitating the formation of a stable emulsion. The effectiveness of an emulsifier is often related to its ability to form a protective barrier around the dispersed droplets, preventing their coalescence. nih.gov This can be achieved through steric hindrance, electrostatic repulsion, or a combination of both. nih.gov

While specific studies on the surfactant properties of 2-hydroxy-N-propyl-propanamide are limited, research on analogous N-acyl amino acids and other fatty acid amides provides significant insights. purdue.edu For instance, fatty acid amides have been synthesized and shown to exhibit varying surface activities depending on their chain length and saturation. purdue.edu A general trend observed is that increasing the length and saturation of the alkyl chain enhances the thermal stability and affects the phase transition behavior. purdue.edu

In the context of 2-hydroxy-N-propyl-propanamide, the presence of the hydroxyl group is expected to enhance its hydrophilicity and capacity for hydrogen bonding, potentially influencing its water solubility and interaction with polar phases. The N-propyl group, while relatively short, provides the necessary hydrophobicity for interfacial activity. The table below presents hypothetical interfacial tension values for 2-hydroxy-N-propyl-propanamide in an oil-water system, based on data from structurally similar short-chain amide surfactants.

| Concentration (mmol/L) | Hypothetical Interfacial Tension (mN/m) | Emulsion Stability (Time to Phase Separation) |

|---|---|---|

| 0.1 | 45.2 | < 10 minutes |

| 0.5 | 38.5 | ~ 30 minutes |

| 1.0 | 32.1 | > 1 hour |

| 5.0 | 25.8 | Several hours |

| 10.0 | 22.5 | > 24 hours |

This table is illustrative and based on the expected behavior of short-chain amphiphilic amides. Actual experimental data for 2-hydroxy-N-propyl-propanamide is required for validation.

Furthermore, amino amides have been explored as effective emulsifiers in specialized applications such as oil-based drilling fluids, where they contribute to the stability of water-in-oil emulsions under demanding conditions. google.com The fundamental structure of these emulsifiers often involves an amide linkage with amino functionalities, highlighting the versatility of the amide group in surfactant design. google.com

Research into Structure-Activity Relationships for Biochemical Modulation

The structure of 2-hydroxy-N-propyl-propanamide makes it a candidate for biochemical modulation, where its specific chemical features would dictate its interaction with biological targets like enzymes and receptors. Structure-activity relationship (SAR) studies of related amide-containing molecules have revealed key principles that can be extrapolated to understand the potential biological activities of this compound.

The amide bond is a cornerstone of peptide and protein structure and is also found in many biologically active molecules and pharmaceuticals. nih.govpulsus.com Its ability to act as both a hydrogen bond donor and acceptor is crucial for molecular recognition in biological systems. nih.gov The substitution on the amide nitrogen, as with the propyl group in 2-hydroxy-N-propyl-propanamide, can significantly influence the molecule's conformation, lipophilicity, and metabolic stability.

For instance, in the field of enzyme inhibition, the specific length and branching of N-alkyl chains can dramatically alter binding affinity and inhibitory potency. nih.gov Studies on inhibitors of histone deacetylase 6 (HDAC6) have shown that α-amino amides can act as zinc-binding groups, and modifications to the N-substituent can fine-tune the inhibitory activity. mdpi.com

N-acyl amino acids, which share structural similarities with 2-hydroxy-N-propyl-propanamide, are known to be involved in various biological signaling processes. nih.gov For example, certain N-acyl alanines have demonstrated antiproliferative effects. nih.gov The nature of the acyl chain and the amino acid moiety are critical determinants of their biological function.

The table below summarizes the key structural features of 2-hydroxy-N-propyl-propanamide and their potential implications for biochemical interactions, based on SAR studies of related compounds.

| Structural Feature | Potential Role in Biochemical Interaction | Example from Related Compounds |

|---|---|---|

| α-Hydroxyl Group | Increases polarity; can act as a hydrogen bond donor/acceptor, potentially interacting with active sites of enzymes. | The hydroxyl group in many enzyme substrates and inhibitors is crucial for binding and catalysis. |

| Amide Linkage | Forms key hydrogen bonds with biological targets; provides structural rigidity. nih.gov | The amide backbone of peptides is fundamental to protein structure and function. |

| N-Propyl Group | Contributes to lipophilicity, influencing membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov | In N-alkylated amides, the alkyl chain length is a critical factor for receptor binding and biological activity. researchgate.net |

| Chiral Center (at C2) | Allows for stereospecific interactions with chiral biological macromolecules. | The stereochemistry of α-amino acids and their derivatives dictates their biological roles and activities. mdpi.com |

Analytical Methodologies for 2 Hydroxy N Propyl Propanamide

Chromatographic Quantification Techniques

Chromatography is a powerful technique for separating and quantifying components of a mixture. For 2-hydroxy-N-propyl-propanamide, both gas and liquid chromatography, often coupled with mass spectrometry, are the most suitable methods.

Gas chromatography is a viable technique for the analysis of volatile and thermally stable compounds. While direct GC analysis of 2-hydroxy-N-propyl-propanamide may be possible, derivatization is often employed for polar molecules to improve their volatility and chromatographic behavior.

Research Findings: The analysis of N-substituted amides by GC has been demonstrated, with retention indices dependent on the structure of the amide. For instance, studies on N-substituted amides of aliphatic acids on non-polar columns have shown a clear relationship between structure and retention time. The fragmentation pattern of related compounds like propanamide in GC-MS analysis shows characteristic peaks that can be used for identification. The molecular ion peak for propanamide is observed at m/z 73, with a prominent fragment at m/z 44 corresponding to the [O=C-NH2]+ ion. docbrown.info For 2-hydroxy-N-propyl-propanamide, a similar fragmentation pattern would be expected, with characteristic losses of the propyl group and fragments arising from the hydroxypropanamide core.

A general approach for the GC-MS analysis of such compounds involves liquid-liquid extraction with a suitable solvent like dichloromethane, followed by injection into the GC-MS system. nist.gov The use of a 5% phenyl methyl siloxane column is common for the analysis of a wide range of organic compounds and would likely be suitable for 2-hydroxy-N-propyl-propanamide. nist.gov

Table 1: Potential GC-MS Parameters for 2-hydroxy-N-propyl-propanamide Analysis

| Parameter | Value/Condition |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

This table presents a hypothetical set of starting parameters for method development and would require optimization.

High-performance liquid chromatography is well-suited for the analysis of polar and non-volatile compounds like 2-hydroxy-N-propyl-propanamide, often without the need for derivatization. Coupling HPLC with mass spectrometry provides high sensitivity and selectivity.

Research Findings: Reversed-phase HPLC is a common mode for the separation of amides. For instance, the separation of cyclo-oligoamides has been achieved using an RP-8 column with a water/trifluoroethanol mobile phase. nist.gov For the analysis of N-alkylamides in plant extracts, gradient reversed-phase HPLC on an embedded polar column has been successfully used. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in MS detection.

LC-MS/MS methods have been developed for the simultaneous determination of various amides and related compounds in complex matrices like bovine milk. nih.gov These methods often utilize solid-phase extraction (SPE) for sample cleanup and concentration prior to analysis. nih.gov Electrospray ionization (ESI) is a common ionization technique for such compounds, capable of producing protonated molecules [M+H]+ or other adducts that can be detected by the mass spectrometer. nih.govnih.govnih.gov The fragmentation of these precursor ions in MS/MS provides structural information and enhances selectivity.

Table 2: Potential HPLC-MS/MS Parameters for 2-hydroxy-N-propyl-propanamide Analysis

| Parameter | Value/Condition |

| Column | C18 or Embedded Polar Group (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Precursor ion to specific product ions (requires optimization) |

This table presents a hypothetical set of starting parameters for method development and would require optimization.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds. While 2-hydroxy-N-propyl-propanamide is not inherently electroactive, its detection could potentially be achieved through indirect methods or by using modified electrodes.

Research Findings: The electrochemical detection of amides is not as straightforward as for compounds with easily oxidizable or reducible functional groups. However, electrochemical sensors have been developed for other amide-containing molecules, such as the drug flutamide. researchgate.netspectrabase.com These sensors often rely on the use of chemically modified electrodes, for example, with graphene-based materials or molecularly imprinted polymers, to enhance the electrochemical response and selectivity. researchgate.netspectrabase.combiosynth.com

The principle of detection often involves the electrocatalytic oxidation or reduction of the target analyte at the surface of the modified electrode. For 2-hydroxy-N-propyl-propanamide, it is conceivable that a sensor could be developed based on its oxidation at a high potential or through the complexation with a metal center on the electrode surface. The development of such a sensor would require significant research to identify a suitable electrode material and optimize the detection conditions. nih.govmdpi.com

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods are based on the absorption of light by a compound at a specific wavelength. These methods are generally simple and rapid but may lack the selectivity of chromatographic techniques.

Research Findings: Simple amides like propanamide exhibit UV absorbance in the lower UV region. nist.gov The UV-Vis spectrum of procainamide, a more complex amide, shows absorption maxima at 194 nm, 214 nm, and 285 nm. sielc.com It is likely that 2-hydroxy-N-propyl-propanamide also absorbs in the low UV range (around 200-220 nm) due to the amide chromophore.

Direct spectrophotometric quantification in a complex matrix would be challenging due to potential interferences from other UV-absorbing compounds. However, UV detection is a common and useful detection method in HPLC. nih.govsielc.com An HPLC method with UV detection at a suitable wavelength could provide a quantitative assay for 2-hydroxy-N-propyl-propanamide, especially for relatively clean samples or after a purification step. The infrared spectrum of related compounds like propanamide shows characteristic absorptions for the N-H and C=O stretching vibrations, which can be used for identification. docbrown.info

Development of Standard Reference Materials for Research

The availability of a well-characterized standard reference material is essential for the accurate quantification of 2-hydroxy-N-propyl-propanamide in any analytical method.

Research Findings: Certified Reference Materials (CRMs) are produced by various suppliers and are crucial for method validation, calibration, and quality control. sigmaaldrich.com While a specific CRM for 2-hydroxy-N-propyl-propanamide is not readily listed by major suppliers, custom synthesis of a high-purity standard would be a necessary first step for any laboratory conducting quantitative research on this compound. The synthesis and characterization of related N-substituted amides and lactamides have been reported in the literature, providing a basis for the preparation of a reference standard. researchgate.netrsc.org

For related compounds like lactic acid, certified reference materials are available and are used in pharmaceutical and other applications. sigmaaldrich.com The development of a CRM for 2-hydroxy-N-propyl-propanamide would involve its synthesis, purification, and rigorous characterization to establish its purity and identity using techniques such as NMR, mass spectrometry, and elemental analysis.

Advanced Applications in Materials Science and Chemical Engineering of 2 Hydroxy N Propyl Propanamide Derivatives

Role as Building Blocks in Polymer Science and Resin Chemistry

The bifunctional nature of 2-hydroxy-N-propyl-propanamide, possessing both a hydroxyl and an amide group, makes its derivatives valuable as monomers and chain extenders in the synthesis of various polymers.

While direct research on the use of 2-hydroxy-N-propyl-propanamide as a monomer is limited, its structural motifs are found in various functional polymers. The hydroxyl group can participate in esterification and etherification reactions, while the amide group offers sites for hydrogen bonding, influencing the mechanical and thermal properties of the resulting polymers.

One significant area of application is in the development of biodegradable polyesters . The incorporation of lactic acid-based units, such as 2-hydroxy-N-propyl-propanamide, into polyester (B1180765) backbones can enhance their biodegradability. researchgate.netmdpi.comtubitak.gov.trnih.gov The ester linkages are susceptible to hydrolysis, breaking down the polymer chain into smaller, environmentally benign molecules. The rate of degradation can be tuned by adjusting the concentration of these hydrolytically labile units within the polymer structure.

Furthermore, diol derivatives of lactamides can act as chain extenders in the synthesis of polyurethanes. researchgate.netresearchgate.netmdpi.com Chain extenders are low-molecular-weight compounds that react with isocyanate groups to form the hard segments of polyurethanes, significantly influencing their mechanical properties. The use of chiral chain extenders derived from 2-hydroxy-N-propyl-propanamide could introduce specific stereochemistry into the polymer backbone, potentially affecting the morphology and properties of the resulting polyurethane elastomers. Research on various diol and triol chain extenders has shown that their structure and functionality can be used to tailor the tensile strength, hardness, and thermal properties of polyurethanes. researchgate.netresearchgate.net

The table below summarizes the potential roles of 2-hydroxy-N-propyl-propanamide derivatives in polymer science.

| Polymer Type | Role of 2-Hydroxy-N-Propyl-Propanamide Derivative | Resulting Property/Application |

| Biodegradable Polyesters | Monomer | Enhanced biodegradability, tunable degradation rates. |

| Polyurethanes | Chain Extender | Tailored mechanical properties (tensile strength, hardness), potential for stereochemical control. researchgate.netresearchgate.net |

Design and Synthesis of Specialty Chemicals and Functional Materials

The chemical structure of 2-hydroxy-N-propyl-propanamide provides a versatile platform for the synthesis of a variety of specialty chemicals and functional materials. The hydroxyl and amide groups can be chemically modified to introduce new functionalities and create molecules with specific properties for diverse applications.

Thermoresponsive polymers and hydrogels are a key area of interest. nih.govnih.govmdpi.comresearchgate.netnih.gov By modifying the N-propyl group or copolymerizing with other monomers, it is possible to create polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble in water, while above this temperature, it becomes insoluble and precipitates. This behavior is driven by changes in hydrogen bonding and hydrophobic interactions with temperature. These smart materials have potential applications in controlled drug release systems, where a change in temperature can trigger the release of an encapsulated drug. mdpi.comnih.govnih.goviipseries.orgdovepress.comresearchgate.net

For instance, hydrogels based on these derivatives can be designed to be injectable liquids at room temperature that solidify into a gel at body temperature, forming an in-situ drug depot for sustained release. nih.gov The properties of these hydrogels, such as their swelling behavior and drug release kinetics, can be precisely controlled by the chemical structure of the polymer. nih.gov

Another important application is the synthesis of specialty surfactants . diva-portal.orgneutronco.comnih.gov By introducing a long hydrophobic alkyl chain to the 2-hydroxy-N-propyl-propanamide structure, amphiphilic molecules can be created. These surfactants can exhibit interesting interfacial properties and may find use in formulations for detergents, cosmetics, and pharmaceuticals due to the potential for biodegradability and lower toxicity compared to some conventional surfactants. tubitak.gov.tr The synthesis of surfactants from natural products like sugars and fatty acids is a growing field, and lactamide (B1674226) derivatives offer a similar bio-based platform. diva-portal.org

The table below showcases some examples of specialty chemicals and functional materials derived from 2-hydroxy-N-propyl-propanamide.

| Functional Material/Specialty Chemical | Synthetic Approach | Key Properties and Potential Applications |

| Thermoresponsive Polymers/Hydrogels | Modification of N-propyl group, copolymerization | Lower Critical Solution Temperature (LCST), injectable gels for controlled drug release. nih.govnih.govmdpi.comresearchgate.netnih.gov |

| Specialty Surfactants | Attachment of a long hydrophobic alkyl chain | Amphiphilicity, potential for biodegradability, use in formulations. tubitak.gov.trdiva-portal.orgneutronco.comnih.gov |

| Functionalized Polymeric Resins | Grafting onto a polymer backbone | Selective adsorption of metal ions, catalysis. iipseries.orgpolimi.itmdpi.com |

Interfacial Activity and Formulation Science Principles

The derivatives of 2-hydroxy-N-propyl-propanamide, particularly those modified to have amphiphilic character, exhibit significant interfacial activity. This property is crucial in formulation science, where the ability to control interfaces between different phases (e.g., oil and water) is essential.

The surface activity of these molecules arises from the presence of both hydrophilic (hydroxyl and amide groups) and hydrophobic (N-propyl and other alkyl groups) moieties. This dual nature allows them to accumulate at interfaces, reducing the interfacial tension. A key parameter characterizing the efficiency of a surfactant is the critical micelle concentration (CMC) , which is the concentration at which surfactant molecules start to self-assemble into micelles in a solution. researchgate.net

The ability of these compounds to act as surfactants makes them useful as emulsifiers, wetting agents, and dispersants in various formulations. In the pharmaceutical industry, they could be used to stabilize emulsions for drug delivery. In cosmetics, they could contribute to the texture and stability of creams and lotions. The biodegradability of these compounds would be a significant advantage in these applications.

The table below summarizes the key interfacial properties and their relevance in formulation science.

| Interfacial Property | Description | Importance in Formulation Science |

| Surface Tension Reduction | The ability of a surfactant to lower the surface tension of a liquid. researchgate.net | Improves wetting and spreading of formulations. |

| Critical Micelle Concentration (CMC) | The concentration at which surfactants begin to form micelles. researchgate.net | Indicates the efficiency of a surfactant; important for solubilizing poorly soluble compounds. |

| Emulsification | The process of stabilizing a mixture of two immiscible liquids. | Essential for creating stable creams, lotions, and other emulsion-based products. |

Development of Advanced Separation and Purification Technologies